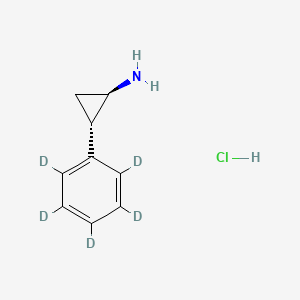
チオリダジン-d3 塩酸塩
概要
説明
Thioridazine-d3 (hydrochloride) is a deuterated form of thioridazine hydrochloride, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and generalized anxiety disorder. The deuterium labeling in Thioridazine-d3 is used to study the pharmacokinetics and metabolic pathways of the drug, providing insights into its behavior in the human body .
科学的研究の応用
Thioridazine-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of thioridazine.
Biology: Employed in biological studies to understand the drug’s interaction with cellular components and its metabolic fate.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of thioridazine.
Industry: Applied in the development of new antipsychotic drugs and in the quality control of pharmaceutical products
作用機序
Thioridazine-d3 (hydrochloride) exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to alleviate the symptoms of schizophrenia and other psychotic disorders. Additionally, thioridazine has activity at serotonin, noradrenaline, and histamine receptors, contributing to its overall pharmacological profile .
Similar Compounds:
Chlorpromazine: Another phenothiazine antipsychotic with similar therapeutic uses but different side effect profiles.
Fluphenazine: A high-potency phenothiazine antipsychotic with a longer duration of action.
Mesoridazine: A metabolite of thioridazine with similar pharmacological properties.
Uniqueness: Thioridazine-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a clearer understanding of the drug’s behavior in the body, aiding in the development of safer and more effective therapeutic agents .
Safety and Hazards
生化学分析
Biochemical Properties
Thioridazine-d3 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks alpha-adrenergic effects and depresses the release of hypothalamic and hypophyseal hormones .
Cellular Effects
Thioridazine-d3 Hydrochloride has been found to induce autophagy and immunogenic cell death (ICD) in colorectal cancer (CRC) . It also induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells .
Molecular Mechanism
The molecular mechanism of Thioridazine-d3 Hydrochloride involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also inhibits the PI3K/Akt/mTOR/p70S6K signaling pathways .
Temporal Effects in Laboratory Settings
Thioridazine-d3 Hydrochloride accumulates within melanin granules of the retinal pigment epithelium (RPE), affecting enzyme kinetics . The accumulation of Thioridazine-d3 Hydrochloride leads to damage to the RPE, outer retina, and choriocapillaris .
Dosage Effects in Animal Models
Thioridazine-d3 Hydrochloride showed a dose-dependent and statistically significant effect in vivo at doses from 15 to 25 mg/kg . The maximum recommended dose in humans is 800 mg/day (about 11.4 mg/kg for a patient of 70 kg) .
Transport and Distribution
Thioridazine-d3 Hydrochloride is rapidly absorbed and has a distribution volume of 1.8 to 6.7 L/kg .
Subcellular Localization
Thioridazine-d3 Hydrochloride is known to accumulate within melanin granules of the retinal pigment epithelium (RPE), affecting enzyme kinetics . This suggests that it may be localized within melanin granules in the RPE cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thioridazine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the thioridazine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: Industrial production of Thioridazine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is then converted into its hydrochloride salt form for stability and ease of use .
化学反応の分析
Types of Reactions: Thioridazine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Thioridazine can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Thioridazine can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
特性
IUPAC Name |
2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNXWQNBYZDAQ-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662208 | |
| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189928-36-6 | |
| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)

